4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile
Description
4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile (CAS 1566917-80-3) is a heterocyclic compound featuring a thiophene ring substituted with a formyl group at the 5-position, a morpholine ring at the 2-position, and a nitrile group. Its molecular formula is C₁₀H₁₀N₂O₂S (MW: 222.26 g/mol). The formyl group enhances reactivity for further derivatization, while the morpholine moiety improves solubility and pharmacokinetic properties, making it valuable in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
4-(5-formylthiophen-2-yl)morpholine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2S/c11-5-8-6-12(3-4-14-8)10-2-1-9(7-13)15-10/h1-2,7-8H,3-4,6H2 |
InChI Key |
CKVQPJJPKPDQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CC=C(S2)C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack formylation, where the thiophene ring is treated with a mixture of DMF and POCl3.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable halogenated compound.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group in 4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile undergoes nucleophilic substitution, enabling functionalization. Key aspects include:
-
Mechanism : Likely involves SN2 displacement due to the nitrile's electrophilic carbon.
-
Reagents : Alkyl halides (e.g., methyl bromide) or amines (e.g., methylamine) as nucleophiles.
-
Conditions : Polar aprotic solvents (e.g., THF, DMF) and controlled temperatures enhance reaction efficiency.
Condensation Reactions
The aldehyde group participates in condensation chemistry, forming conjugated systems:
-
Imine Formation : Reaction with amines under acidic conditions (e.g., PFP-TFA) generates imine intermediates, which can be hydrolyzed to amides .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-(hydroxymethyl)benzeneboronic acid) under Pd(dppf)Cl₂ catalysis forms arylated derivatives .
Aldehyde Functional Group Reactivity
The formyl group exhibits canonical aldehyde reactivity:
-
Reduction : Lithium aluminum hydride (LiAlH₄) converts the aldehyde to a primary alcohol (e.g., 24 → 6 ) .
-
Oxidation : Oxidative cleavage or further functionalization (e.g., via acetal hydrolysis) is feasible .
-
NMR Characterization : Aldehyde protons resonate as singlets (δ 9.90–9.87 ppm) in ¹H NMR spectra .
Synthetic Methodologies
Key synthesis steps involve:
Kinetic and Mechanistic Insights
Optimization studies highlight:
-
Design of Experiments (DoE) : Central composite face-centered designs optimize variables like temperature, reagent equivalents, and residence time .
-
Kinetic Modeling : First-order kinetics may indicate rate-determining steps (e.g., azetidinium ion formation in related systems) .
Research Findings :
-
Substitution Patterns : Electron-withdrawing groups (e.g., CF₃, carboxamide) enhance activity in analogous systems .
-
Mechanistic Control : Acidic conditions (e.g., p-toluenesulfonic acid) facilitate formylation and imine formation .
This compound’s reactivity profile underscores its versatility in medicinal chemistry and organic synthesis, with opportunities for further functionalization via its nitrile and aldehyde moieties.
Scientific Research Applications
4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and the carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural distinctions between the target compound and related molecules:
Physicochemical Properties
- Reactivity: The formyl group in the target compound enables Schiff base formation, unlike the stable oxo group in 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile.
- Solubility: Morpholine-containing compounds (e.g., target and ’s Compound 6) exhibit better aqueous solubility compared to non-morpholine analogs like QB-9046 .
- Crystallography: The near-orthogonal arrangement of the morpholine and dihydrothiophene rings in 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile suggests steric constraints that may influence packing and stability .
Biological Activity
4-(5-Formylthiophen-2-YL)morpholine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a morpholine ring, a thiophene moiety, and a carbonitrile functional group. Its structure can be represented as follows:
where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown significant cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : It demonstrates activity against various bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes relevant to disease pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against melanoma cells with promising results.
Case Study: Melanoma Cells
In a study evaluating the cytotoxic effects of this compound on B16F10 melanoma cells, the following findings were reported:
| Concentration (µM) | % Cell Viability |
|---|---|
| 1 | 90 |
| 5 | 70 |
| 10 | 40 |
| 20 | 15 |
At concentrations above 10 µM, significant cytotoxicity was observed, indicating its potential as an anticancer agent.
Antimicrobial Properties
The compound's antimicrobial activity was assessed against various pathogens. The results are summarized in the table below:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 30 |
| P. aeruginosa | 12 | 70 |
These results indicate that the compound possesses moderate antibacterial properties.
Enzyme Inhibition
The inhibition of specific enzymes by this compound has also been investigated. Notably, it has been found to inhibit certain kinases involved in cancer progression.
Enzyme Inhibition Study
In a biochemical assay measuring the inhibition of a specific kinase by varying concentrations of the compound:
| Concentration (µM) | % Inhibition |
|---|---|
| 1 | 20 |
| 5 | 45 |
| 10 | 75 |
| 20 | >90 |
This data suggests that higher concentrations lead to increased inhibition, highlighting its potential in therapeutic applications targeting kinase pathways.
Q & A
Q. What are the standard synthetic routes for 4-(5-formylthiophen-2-yl)morpholine-2-carbonitrile, and how are reaction conditions optimized?
The compound is synthesized via multi-step protocols. A key step involves introducing the formyl group onto the thiophene ring using the Vilsmeier-Haack reaction (DMF/POCl₃) . The morpholine-carbonitrile moiety is typically incorporated via nucleophilic substitution or cross-coupling reactions. For example:
- Suzuki-Miyaura coupling to attach aryl groups to the thiophene ring (e.g., using Pd catalysts, KF base, and THF solvent) .
- Cyclocondensation of intermediates under inert atmospheres (argon/nitrogen) to form the morpholine ring. Optimization includes temperature control (e.g., 70–100°C for cross-coupling), solvent selection (THF, DMF), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the formyl group (δ ~9.8–10.0 ppm for aldehyde protons) and morpholine ring protons (δ ~3.5–4.0 ppm) .
- IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) validate functional groups .
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves bond angles, torsion angles, and intermolecular interactions. Disorder in the morpholine ring or thiophene substituents may require TWIN or SIMU commands in SHELX .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its nonlinear optical (NLO) properties?
The formyl group enhances electron-withdrawing capacity, while the morpholine-carbonitrile moiety contributes to π-conjugation. Computational studies (DFT/B3LYP/6-31G(d)) reveal delocalized HOMO-LUMO orbitals across the thiophene-morpholine backbone, enabling two-photon absorption (TPA) under laser excitation (e.g., 532 nm Nd:YAG) . Experimental validation via Z-scan shows effective nonlinear absorption coefficients (βeff) comparable to derivatives like PT-2CHO (βeff = 2.9 × 10⁻¹¹ m/W) .
Q. What contradictions exist between computational predictions and experimental data for this compound’s reactivity?
Discrepancies arise in:
- Electrophilic substitution sites : DFT may predict formyl-group-directed reactivity, but steric hindrance from the morpholine ring can divert reactions to alternative positions .
- Optical properties : Calculated bandgaps often underestimate experimental values (e.g., by 0.2–0.5 eV) due to solvent effects or intermolecular interactions in solid-state measurements .
Q. How can crystallographic disorder in this compound be resolved during refinement?
Use SHELXL with PART commands to model disordered morpholine or thiophene rings. For twinned crystals, apply TWIN matrix refinement and validate with Rint and GooF metrics . PLATON’s ADDSYM tool checks for missed symmetry elements .
Methodological Challenges
Q. What strategies mitigate side reactions during functionalization of the formyl group?
- Protecting groups : Convert the formyl to an acetal (e.g., using ethylene glycol) before modifying other sites .
- Selective reducing agents : Use NaBH4 (for aldehyde-to-alcohol) without affecting the nitrile group .
- Schiff base formation : React the formyl group with amines (e.g., aniline) under mild conditions (RT, ethanol) to stabilize intermediates .
Q. How do solvent polarity and catalyst choice impact cross-coupling reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
